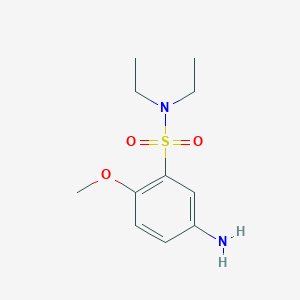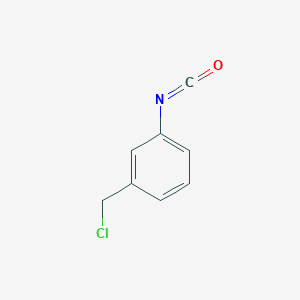
Methyl phenyl-L-valinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl phenyl-L-valinate is an organic compound that belongs to the class of amino acid esters It is derived from L-valine, an essential amino acid, and is characterized by the presence of a methyl ester group and a phenyl group attached to the valine backbone
準備方法
Synthetic Routes and Reaction Conditions
Methyl phenyl-L-valinate can be synthesized through several methods. One common approach involves the esterification of L-valine with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or distillation.
Another method involves the use of protecting groups to selectively esterify the carboxyl group of L-valine. For example, the carboxyl group can be protected with a tert-butyl group, followed by esterification with methanol and subsequent deprotection to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. Additionally, industrial production may incorporate advanced purification techniques, such as chromatography and crystallization, to ensure the quality of the final product.
化学反応の分析
Types of Reactions
Methyl phenyl-L-valinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Oxidation of this compound can yield phenylacetic acid or benzyl alcohol.
Reduction: Reduction can produce methyl phenyl-L-valinol.
Substitution: Substitution reactions can introduce various functional groups onto the phenyl ring, resulting in compounds like nitrophenyl-L-valinate or bromophenyl-L-valinate.
科学的研究の応用
Methyl phenyl-L-valinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme-substrate interactions and as a model compound for understanding amino acid ester behavior in biological systems.
Medicine: Research explores its potential as a prodrug, where the ester group can be hydrolyzed in vivo to release the active drug.
Industry: this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of methyl phenyl-L-valinate involves its interaction with various molecular targets and pathways. In biological systems, the ester group can be hydrolyzed by esterases to release L-valine and methanol. The released L-valine can then participate in protein synthesis and other metabolic pathways. Additionally, the phenyl group may interact with hydrophobic pockets in enzymes or receptors, influencing the compound’s biological activity.
類似化合物との比較
Methyl phenyl-L-valinate can be compared with other amino acid esters, such as methyl phenyl-L-alaninate and methyl phenyl-L-leucinate These compounds share similar structural features but differ in the side chain attached to the alpha carbon
List of Similar Compounds
- Methyl phenyl-L-alaninate
- Methyl phenyl-L-leucinate
- Methyl phenyl-L-isoleucinate
- Methyl phenyl-L-threoninate
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
methyl (2S)-2-anilino-3-methylbutanoate |
InChI |
InChI=1S/C12H17NO2/c1-9(2)11(12(14)15-3)13-10-7-5-4-6-8-10/h4-9,11,13H,1-3H3/t11-/m0/s1 |
InChIキー |
IVVVXRUYXUQIHQ-NSHDSACASA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)OC)NC1=CC=CC=C1 |
正規SMILES |
CC(C)C(C(=O)OC)NC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Potassium [(1,1-dioxo-1lambda6-thian-4-yl)methyl]trifluoroboranuide](/img/structure/B13507035.png)




